molecular formula C7H14O2 B1593663 Methyl 3-methylpentanoate CAS No. 2177-78-8

Methyl 3-methylpentanoate

Cat. No.: B1593663
CAS No.: 2177-78-8
M. Wt: 130.18 g/mol
InChI Key: FHASOOYJUZKVFW-UHFFFAOYSA-N
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Description

Methyl 3-methylpentanoate is an organic compound belonging to the class of esters. It is the methyl ester of 3-methylpentanoic acid. This compound is characterized by its fruity odor and is commonly used in fragrances and flavoring agents. Its molecular formula is C7H14O2, and it has a molar mass of 130.1849 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylpentanoate can be synthesized through the esterification of 3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

3-methylpentanoic acid+methanolH2SO4Methyl 3-methylpentanoate+water\text{3-methylpentanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methylpentanoic acid+methanolH2​SO4​​Methyl 3-methylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-methylpentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed

    Hydrolysis: 3-methylpentanoic acid and methanol.

    Reduction: 3-methylpentanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl 3-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methylpentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ester functional group is also involved in interactions with enzymes and receptors, influencing its biological activity.

Comparison with Similar Compounds

Methyl 3-methylpentanoate can be compared with other similar esters such as:

    Methyl pentanoate: Similar structure but lacks the methyl group on the pentanoic acid chain.

    Ethyl 3-methylpentanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-methylpentanoate: Similar structure but with the methyl group on the second carbon of the pentanoic acid chain.

Uniqueness

This compound is unique due to the specific placement of the methyl group on the third carbon of the pentanoic acid chain, which influences its chemical properties and reactivity compared to other esters .

Properties

IUPAC Name

methyl 3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHASOOYJUZKVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334182
Record name Methyl 3-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-78-8
Record name Methyl 3-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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